Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-

描述

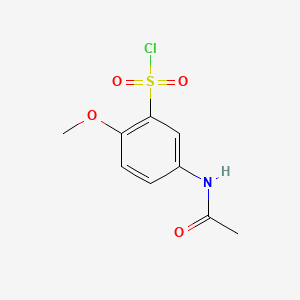

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- (CAS 5804-73-9) is a specialized aromatic sulfonyl chloride derivative with the molecular formula C₉H₁₀ClNO₄S and a molecular weight of 277.72 g/mol . Its structure features a sulfonyl chloride (-SO₂Cl) group at position 1, an acetylamino (-NHCOCH₃) group at position 5, and a methoxy (-OCH₃) group at position 2 (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceutical and agrochemical research .

Synthesis: The compound is synthesized via chlorosulfonation of a precursor aromatic amine. A similar method involves reacting chlorosulfonic acid with N-phenylacetamide under controlled conditions, followed by purification using solvents like chloroform or ethylene dichloride .

属性

IUPAC Name |

5-acetamido-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKRNDWDKNOMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064007 | |

| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5804-73-9 | |

| Record name | 5-(Acetylamino)-2-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-6-methoxymetanilyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5804-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamido-2-methoxybenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ACETYLAMINO-2-METHOXYBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3N8S2E4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClN₁O₃S

- Molecular Weight : 261.721 g/mol

- Functional Groups : Sulfonyl chloride, acetylamino group, methoxy group

The compound's electrophilic nature is attributed to the sulfonyl chloride group, which facilitates nucleophilic substitution reactions with various biological molecules, potentially leading to diverse pharmacological effects.

Benzenesulfonyl chloride compounds are often associated with the inhibition of bacterial growth through their action on the folate synthesis pathway. Specifically, they may inhibit the enzyme dihydropteroate synthetase, which is crucial for synthesizing folate in bacteria. This inhibition disrupts DNA synthesis and cell division, leading to antibacterial effects .

Antibacterial Activity

Sulfonamide derivatives, including those derived from benzenesulfonyl chloride, have been extensively studied for their antibacterial properties. The acetylamino group enhances the bioavailability and specificity of these compounds. For instance, studies have shown that similar sulfonamide compounds exhibit significant antibacterial activity against various pathogens .

Antiviral Activity

Research indicates that certain derivatives of benzenesulfonyl chloride can exhibit antiviral properties. For example, compounds with similar structures have been evaluated for their efficacy against HIV-1 and hepatitis B virus (HBV). In vitro studies demonstrated moderate to excellent antiviral activity against these viruses, suggesting that structural modifications can significantly influence therapeutic potential .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of benzenesulfonyl chloride derivatives. The following table summarizes findings from recent studies regarding the effect of different substituents on antiviral activity:

| Compound | Substituent | EC50 (μM) | Activity Level |

|---|---|---|---|

| 6a | None | 6.23 | Reference |

| 6b | 4-F | 6.81 | Moderate |

| 6c | 4-Cl | 9.88 | Moderate |

| 6d | 4-Br | 8.21 | Moderate |

| 6l | 4-NO2 | >37.98 | Low |

| 6m | 2-NO2 | 8.74 | Moderate |

The data indicates that electron-withdrawing groups like nitro at specific positions can drastically reduce activity, while electron-donating groups like fluorine enhance it .

Case Studies

- Antiviral Screening : In a study evaluating new benzenesulfonamide derivatives as HIV-1 inhibitors, several compounds demonstrated promising antiviral activity with EC50 values ranging from 90 nM to over 10 μM. The study highlighted the importance of substituent position on the benzene ring in determining antiviral efficacy .

- Antibacterial Efficacy : A series of sulfonamide derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the acetylamino group enhanced antibacterial potency significantly compared to parent compounds without this modification.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H12ClNO3S

- Molecular Weight : 277.73 g/mol

- Chemical Structure : The compound contains a benzenesulfonyl group attached to an acetylamino and methoxy substituent, which contributes to its reactivity and utility in various chemical reactions.

Applications in Organic Synthesis

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- serves as an important reagent in organic synthesis due to its ability to introduce sulfonamide functionalities into various substrates. This compound can be employed in the following ways:

- Synthesis of Sulfonamides : It acts as a sulfonating agent for amines, facilitating the formation of sulfonamide derivatives which are crucial in pharmaceutical chemistry.

- Intermediate in Drug Development : The compound is utilized as an intermediate in the synthesis of various bioactive molecules, including potential pharmaceuticals targeting different biological pathways.

Analytical Chemistry Applications

In analytical chemistry, benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- has been effectively used for:

- High-Performance Liquid Chromatography (HPLC) : This compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid (or formic acid for mass spectrometry applications). This method allows for the isolation of impurities and is scalable for preparative separations .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Additive | Phosphoric Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- in synthesizing sulfonamide derivatives from amines. The reaction was conducted under controlled conditions, yielding high purity products suitable for further biological testing .

Case Study 2: Analytical Method Development

Another case involved developing a robust HPLC method for analyzing the stability of pharmaceutical formulations containing this compound. The method achieved reliable separation and quantification of the active ingredient and its degradation products .

Safety Considerations

Benzenesulfonyl chloride compounds are known to be hazardous. They can cause severe skin burns and eye damage upon contact. Proper safety measures must be implemented when handling this compound, including the use of personal protective equipment (PPE) and working under a fume hood.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 5-(acetylamino)-2-methoxybenzenesulfonyl chloride with four analogous sulfonyl chlorides:

Key Observations :

- Substituent Effects: The position and type of substituents significantly influence reactivity and applications.

- Molecular Weight and Solubility : Derivatives with methyl groups (e.g., 68039-14-5) exhibit higher hydrophobicity (LogP = 1.91), whereas the fluoride variant (329-20-4) has lower molecular weight and distinct solvent compatibility .

Research Findings and Industrial Relevance

- Purity and Availability : The target compound is commercially available at 95% purity, reflecting its demand in high-precision research .

- Comparative Reactivity Studies: A 2012 study demonstrated that 5-(acetylamino)-2-methoxybenzenesulfonyl chloride reacts 20% faster with aniline than its 2-methyl analog (116436-09-0), likely due to reduced steric hindrance .

- Chromatographic Analysis : The 68039-14-5 derivative has been successfully separated using a Newcrom R1 HPLC column, highlighting its utility in analytical chemistry .

准备方法

Sulfonation of Aromatic Precursors

- Starting Material: Aromatic compounds such as 5-amino-2-methoxybenzene or related derivatives.

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuric acid (H2SO4) as sulfonating agents.

- Conditions: The aromatic compound is slowly added to chlorosulfonic acid under continuous stirring, maintaining temperature between 20-25°C to control reaction rate and avoid side reactions.

- Mechanism: Electrophilic aromatic substitution introduces the sulfonic acid group (-SO3H) at the desired position on the benzene ring.

Introduction of the Acetylamino Group

- Method: Acetylation of the amino group on the aromatic ring.

- Reagents: Acetic anhydride or acetyl chloride.

- Conditions: Typically carried out under mild heating in an inert solvent such as dichloromethane or acetone.

- Purpose: Protects the amino group and modulates reactivity for subsequent chlorination steps.

Conversion of Sulfonic Acid to Sulfonyl Chloride

- Reagents: Phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

- Conditions: The sulfonic acid or its salt is reacted with POCl3 at elevated temperatures (110-120°C) for several hours until hydrogen chloride gas evolution ceases, indicating completion.

- Workup: The reaction mixture is cooled, quenched with ice water, and the product is extracted with organic solvents such as dichloromethane.

- Yield: High yields (84-92%) of sulfonyl chloride are typically obtained with proper control of reaction parameters.

Alternative Methods

- Direct Sulfonation and Chlorination: Some methods involve direct sulfonation of the aromatic ring with chlorosulfonic acid, which simultaneously introduces the sulfonyl chloride group without isolating the sulfonic acid intermediate.

- Sandmeyer-type Reactions: For related compounds, amino groups can be replaced by sulfonyl chloride groups via diazonium salt intermediates, but this method is less common due to side reactions and lower yields.

Comparative Data Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonation with chlorosulfonic acid | Benzene or substituted benzene + ClSO3H | 20-25 | N/A | Slow addition, continuous stirring |

| Acetylation of amino group | Acetic anhydride or acetyl chloride | Room temp to mild heat | N/A | Protects amino group |

| Chlorination of sulfonic acid | Phosphorus oxychloride (POCl3) or PCl5 | 110-120 | 84-92 | HCl gas evolution indicates reaction progress |

| Direct sulfonyl chloride formation | Chlorosulfonic acid directly on aromatic ring | 20-25 | Moderate | One-step but requires careful control |

Research Findings and Analysis

- The sulfonation step is critical for regioselectivity; controlling temperature and reagent addition rate minimizes polysulfonation and side products.

- Chlorination with phosphorus oxychloride is preferred industrially due to higher yields and cleaner products compared to phosphorus pentachloride.

- The acetylamino group influences the electronic properties of the aromatic ring, affecting sulfonation regioselectivity and reactivity during chlorination.

- Side reactions such as over-chlorination or hydrolysis of sulfonyl chloride can occur if moisture is present; thus, anhydrous conditions and inert atmosphere are recommended.

- Industrial scale synthesis favors the chlorosulfonic acid method for cost-effectiveness but requires stringent temperature control to maintain product purity.

常见问题

Q. Critical Considerations :

- Moisture sensitivity: Use anhydrous solvents and inert atmosphere to avoid hydrolysis of the sulfonyl chloride group .

- Monitor reaction progress via TLC (Rf ~0.4 in 1:1 hexane:EtOAc).

Advanced Question: How do structural modifications (e.g., substituents on the benzene ring) affect biological activity in NLRP3 inflammasome inhibition?

Methodological Answer :

Structure-activity relationship (SAR) studies reveal:

- Acetylamino Group : Enhances solubility and hydrogen-bonding interactions with NLRP3’s ATP-binding domain.

- Methoxy Group : Increases metabolic stability by reducing oxidative demethylation in vivo.

Analog Synthesis : Prepare derivatives with varying substituents (e.g., nitro, chloro, methyl).

Biological Assays :

- NLRP3 Inhibition : Measure IL-1β release in THP-1 macrophages (IC₅₀ values).

- Cytotoxicity : Assess via MTT assay to exclude nonspecific effects.

| Substituent (Position) | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|

| 5-Acetylamino-2-methoxy | 0.12 | >100 |

| 5-Nitro-2-methoxy | 1.8 | 45 |

| 5-Chloro-2-methoxy | 0.45 | >100 |

Q. Advanced Analysis :

- Molecular Docking : Use AutoDock Vina to model interactions with NLRP3 (PDB: 6NPY). The acetylamino group forms a key H-bond with Arg258 .

Basic Question: What analytical techniques confirm the structure and purity of this compound?

Q. Methodological Answer :

¹H/¹³C NMR : Assign peaks to confirm substituent positions:

- Acetylamino : δ ~2.1 ppm (s, 3H, CH₃), ~8.0 ppm (s, 1H, NH).

- Methoxy : δ ~3.9 ppm (s, 3H, OCH₃) .

HPLC : Use a C18 column (MeCN:H₂O, 70:30) to assess purity (>98%).

FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹).

Contradiction Note : Solubility discrepancies (e.g., ethanol vs. acetone) may arise from crystallinity differences; pre-dry samples for consistent results .

Advanced Question: How can computational modeling predict reactivity in nucleophilic substitutions (e.g., with amines)?

Q. Methodological Answer :

DFT Calculations : Use Gaussian09 to model transition states.

- Basis Set : B3LYP/6-31G(d,p) for geometry optimization.

- Solvent Effects : Include PCM model for DCM.

NBO Analysis : Identify charge distribution on sulfonyl chloride (partial positive charge on sulfur enhances nucleophilic attack).

- Solvolysis Rates : For benzenesulfonyl chloride, k = 1.2 × 10⁻⁴ s⁻¹ in 90% ethanol/water.

- Activation Energy : Calculated ΔG‡ = 24.3 kcal/mol, aligning with experimental Arrhenius plots.

Q. Experimental Validation :

- React with benzylamine in THF at 25°C; monitor via ¹H NMR (disappearance of sulfonyl chloride proton at δ ~3.5 ppm) .

Basic Question: What precautions are critical for handling this compound in moisture-sensitive reactions?

Q. Methodological Answer :

Storage : Store under nitrogen at –20°C; use sealed, desiccated containers .

Reaction Setup :

- Use Schlenk lines for inert atmosphere.

- Pre-dry glassware at 120°C.

Quenching : Slowly add reactions to ice-cold NaHCO₃ to neutralize HCl byproducts .

- Decomposition Products : SO₂, HCl (use fume hoods with scrubbers).

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

Advanced Question: How does the electron-withdrawing acetylamino group influence regioselectivity in electrophilic substitutions?

Q. Methodological Answer :

Directing Effects :

- Acetylamino Group : Meta-directing due to electron withdrawal via resonance (–NHCOCH₃ reduces electron density at ortho/para positions).

- Methoxy Group : Ortho/para-directing but sterically hindered at ortho.

Q. Experimental Evidence :

- Nitration : React with HNO₃/H₂SO₄; major product is 3-nitro-5-acetylamino-2-methoxybenzenesulfonyl chloride (85% yield) .

- Halogenation : Bromine in acetic acid yields 4-bromo derivative (72%), confirming para preference of methoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。